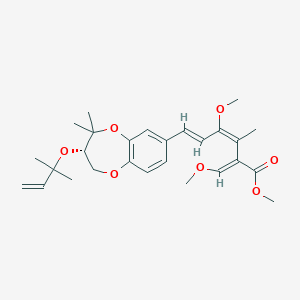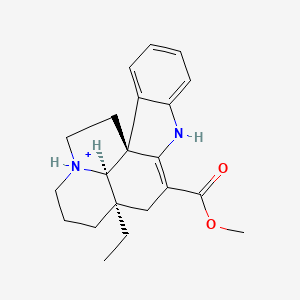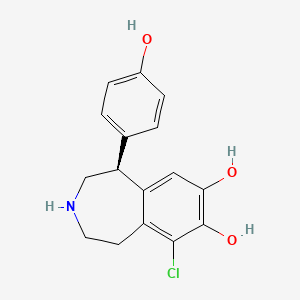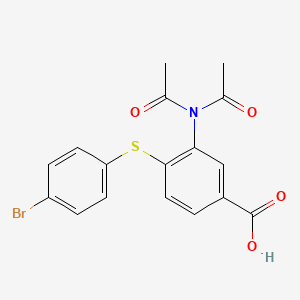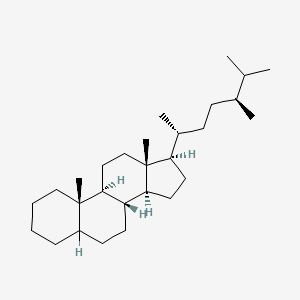![molecular formula C25H25N2+ B1235659 (4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline](/img/structure/B1235659.png)
(4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cryptocyanin cation is a cationic C3-cyanine type compound with 1-ethylquinolin-4-yl groups at both ends. It has a role as a fluorochrome. It is a member of quinolines and a quinolinium ion.
Scientific Research Applications
Antimicrobial Potential
- Quinoline derivatives, such as (4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline, have been explored for their antimicrobial properties. For example, the synthesis and antimicrobial potential of various quinoline derivatives have been investigated, showing promise in the field of drug discovery against bacterial infections (Bello et al., 2017).
Synthesis and Biological Activities
- The synthesis and exploration of biological activities of quinoline derivatives have been a focus in recent research. Studies have highlighted the synthesis of new quinoline-based compounds and their potential biological activities, including anti-tubercular and anti-bacterial properties (Li et al., 2019).
Fluorophores in Biochemistry and Medicine
- Quinoline derivatives are known for their efficiency as fluorophores, widely used in biochemistry and medicine for studying various biological systems. Research has focused on the synthesis of new quinoline derivatives for potential applications as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Anticancer Activity
- The exploration of quinoline derivatives for anticancer activity has been a significant area of research. Studies have synthesized novel quinoline derivatives and evaluated their efficacy against various cancer cell lines, indicating potential applications in cancer treatment (Lingaiah et al., 2012).
Synthesis and Structural Analysis
- The synthesis of quinoline derivatives and their structural analysis have been subjects of interest, with research focusing on the development of new compounds and understanding their molecular structures for potential applications in various fields (Bhambi et al., 2010).
Anti-Microbial Evaluation
- Quinoline scaffold-derived compounds have been evaluated for their anti-microbial properties. Research has involved the synthesis of quinoline-based compounds and their testing against various microbial strains, suggesting their potential as anti-microbial agents (Dave & Rahatgaonkar, 2016).
Photoluminescent Properties
- The photoluminescent properties of quinoline derivatives have been explored, particularly for applications in organic light-emitting diodes (OLEDs). Research has focused on synthesizing quinoline derivatives that emit blue to green fluorescence, indicating their potential in the development of OLEDs (Li et al., 2011).
properties
Product Name |
(4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline |
|---|---|
Molecular Formula |
C25H25N2+ |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
(4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline |
InChI |
InChI=1S/C25H25N2/c1-3-26-18-16-20(22-12-5-7-14-24(22)26)10-9-11-21-17-19-27(4-2)25-15-8-6-13-23(21)25/h5-19H,3-4H2,1-2H3/q+1 |
InChI Key |
TVRUNVZRBXNONE-UHFFFAOYSA-N |
Isomeric SMILES |
CCN1C=C/C(=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41 |
SMILES |
CCN1C=CC(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41 |
Canonical SMILES |
CCN1C=CC(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



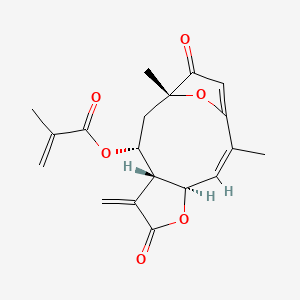

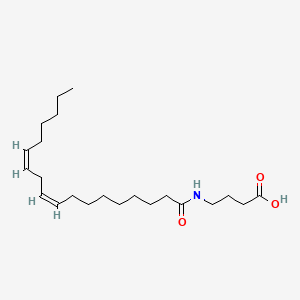
![butyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate](/img/structure/B1235582.png)
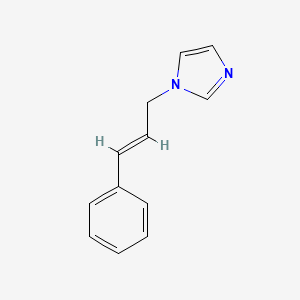
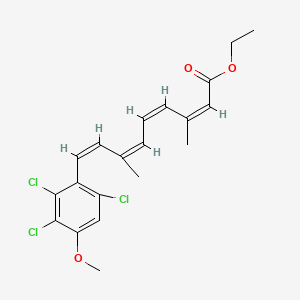
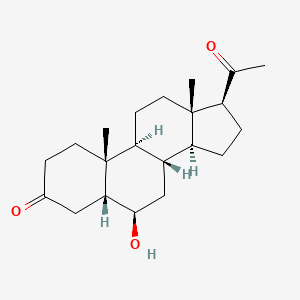
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(methylsulfanylmethyl)pyrimidine-2,4-dione](/img/structure/B1235589.png)
